2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol
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Overview
Description
2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone is an organic compound with the molecular formula C20H18N2O It is a derivative of hydrazone, formed by the condensation of 2-hydroxybenzaldehyde and 1-benzyl-1-phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-benzyl-1-phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone has several scientific research applications:
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic electronic devices, such as diodes and transistors.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde phenylhydrazone
- 2-Hydroxybenzaldehyde 1-phenylhydrazone
- 2-Hydroxybenzaldehyde 1-benzylhydrazone
Uniqueness
2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone is unique due to its specific structural features, which include both benzyl and phenyl groups attached to the hydrazone moiety.
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H18N2O/c23-20-14-8-7-11-18(20)15-21-22(19-12-5-2-6-13-19)16-17-9-3-1-4-10-17/h1-15,23H,16H2/b21-15+ |
InChI Key |
LEQQOYPNVRSCDK-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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